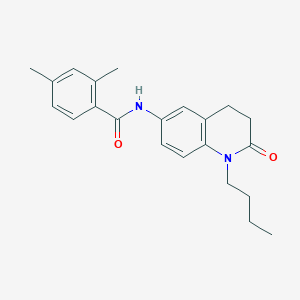
N-(4-(2-oxopiperidin-1-yl)phenyl)-2-(m-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(2-oxopiperidin-1-yl)phenyl)-2-(m-tolyl)acetamide, also known as OTAVA-BB 120370, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidines and has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Elucidation
The microwave-assisted synthesis of N-(4-(2-oxopiperidin-1-yl)phenyl)-2-(m-tolyl)acetamide derivatives has been explored, offering a facile solid-state synthesis method. This approach involves microwave-promoted condensation of N-acylisatin or N-propionylisatin with various aniline derivatives, leading to the efficient production of several derivatives characterized by IR, NMR, and X-ray single-crystal diffraction. This method not only streamlines the synthesis process but also aids in the detailed structural elucidation of these compounds (Ghazzali et al., 2012).
Biological Assessment for Antimicrobial Activity
Research has demonstrated that specific derivatives exhibit significant antimicrobial activity. For example, studies have shown that certain derivatives display selective high inhibitory effects against microbial strains such as Aspergillus niger and Staphylococcus aureus, highlighting their potential as antimicrobial agents. This antimicrobial efficacy suggests that these compounds could be further developed into novel treatments for infections caused by these pathogens (Ghazzali et al., 2012).
Potential as Anticancer Agents
Further research into related N-phenyl acetamide derivatives has revealed their potential in cancer treatment. For instance, novel diphenyl ethers derivatives, including N-(1-(3-hydroxy-4-phenoxyphenyl)-3-oxo-3-phenylpropyl)acetamides, have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. These studies indicate that certain compounds are active against cancer cells, demonstrating induction of apoptosis and cell cycle arrest, which could position them as candidates for anticancer drugs (Khade et al., 2019).
Wirkmechanismus
Target of Action
A structurally similar compound, apixaban, is known to inhibit blood coagulation factor xa .
Mode of Action
Based on the information about apixaban, it can be inferred that the compound might bind to its target with high affinity, thereby inhibiting its function .
Biochemical Pathways
If the compound acts similarly to apixaban, it might affect the coagulation cascade by inhibiting factor xa .
Pharmacokinetics
A structurally similar compound, apixaban, is known to have good oral bioavailability . This suggests that 2-(3-methylphenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide might also have favorable pharmacokinetic properties.
Result of Action
If the compound acts similarly to apixaban, it might prevent blood clot formation by inhibiting factor xa .
Eigenschaften
IUPAC Name |
2-(3-methylphenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-15-5-4-6-16(13-15)14-19(23)21-17-8-10-18(11-9-17)22-12-3-2-7-20(22)24/h4-6,8-11,13H,2-3,7,12,14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZZOCJLKDROSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=CC=C(C=C2)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-bromo-2-chloro-N-methyl-N-[(2-methylphenyl)methyl]pyridine-3-sulfonamide](/img/structure/B2719690.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-1,2-dimethylpyrrole-3-carboxylic acid](/img/structure/B2719691.png)

![2-[1-(Dimethylamino)-3-(2-fluoroanilino)-2-propenylidene]malononitrile](/img/structure/B2719697.png)
![7-chloro-N-(3,4-diethoxyphenethyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2719698.png)
![N-(2,4-dimethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2719700.png)
![2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2719701.png)

![Lithium;3-methylimidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2719705.png)

![{1-[(tert-Butoxy)carbonyl]pyrrolo[3,2-b]pyridin-2-yl}boronic acid](/img/structure/B2719707.png)

